2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
Description
The compound 2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone (CAS: 339100-34-4; InChIKey: MJQUHHQGUQDTCI-UHFFFAOYSA-N) features a sulfinyl group (-S(O)-) bridging a 4-fluorophenyl ring and an ethanone moiety attached to a 4-hydroxy-3,5-dimethylphenyl group . Its molecular formula is C₁₆H₁₅FO₃S (MW: 306.35 g/mol). The sulfinyl group introduces chirality, while the fluorine atom enhances lipophilicity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfinyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S/c1-10-7-12(8-11(2)16(10)19)15(18)9-21(20)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCOZLBGGVDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone typically involves the reaction of 4-fluorobenzene with a sulfinylating agent, followed by the introduction of the ethanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the desulfinylated product.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structures exhibit significant pharmacological properties, particularly in the context of neuropharmacology and anti-inflammatory activities.
Neuropharmacology
- Dopamine Transporter Affinity : Analogous compounds have shown high affinity for dopamine transporters (DAT), suggesting potential applications in treating neurological disorders such as ADHD and depression. Studies have indicated that modifications to the sulfoxide group can enhance binding affinity and selectivity for DAT .
- Cox-2 Inhibition : The compound's structural features may also confer inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This suggests potential use as an anti-inflammatory agent .
Anti-Cancer Activity
Sulfoxides are known for their ability to modulate biological pathways involved in cancer progression. Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic efficacy.
Organic Synthesis
The compound can serve as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its sulfinyl group allows for unique reactivity patterns that can be exploited in synthetic pathways.
Synthesis of Novel Compounds
- Building Block : The sulfinyl moiety can be utilized to create diverse derivatives through nucleophilic substitution reactions. This versatility makes it a suitable building block for synthesizing new pharmaceuticals or agrochemicals.
- Chiral Synthesis : The presence of a chiral center offers opportunities for asymmetric synthesis, which is critical in the pharmaceutical industry to produce enantiomerically pure compounds.
Analytical Chemistry
In analytical applications, the compound can be used as a standard reference material in chromatographic techniques due to its distinct chemical properties.
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC) : The compound's unique structure allows for effective separation and quantification using HPLC methods. It can be employed as a standard to evaluate the purity of related compounds or to develop new analytical methods .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl Analogs: 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- Molecular Formula : C₁₆H₁₅FO₄S (MW: 322.35 g/mol)
- Key Differences :
Phenylsulfinyl Derivatives: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone
- Molecular Formula : C₁₆H₁₆O₃S (MW: 288.36 g/mol)
- Key Differences: Replacement of 4-fluorophenyl with phenyl removes fluorine’s electron-withdrawing effect.
Piperidine-Substituted Analog: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-piperidin-1-ylethanone (CID 56773863)
- Molecular Formula: C₁₅H₂₁NO₂ (MW: 247.33 g/mol)
- Key Differences :
Benzofuranone Derivatives: 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1-one
- Molecular Formula : C₂₄H₂₂O₄ (MW: 374.43 g/mol)
- Key Differences: Rigid benzofuranone core replaces the ethanone-sulfinyl/phenyl scaffold.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Properties |
|---|---|---|---|---|
| Target Compound (Sulfinyl) | C₁₆H₁₅FO₃S | 306.35 | 4-Fluorophenylsulfinyl, hydroxy-dimethylphenyl | Chiral, moderate lipophilicity |
| Sulfonyl Analog | C₁₆H₁₅FO₄S | 322.35 | 4-Fluorophenylsulfonyl | Oxidized, electron-withdrawing, non-chiral |
| Phenylsulfinyl Analog | C₁₆H₁₆O₃S | 288.36 | Phenylsulfinyl | Reduced lipophilicity, no fluorine |
| Piperidine-Substituted Analog (CID 56773863) | C₁₅H₂₁NO₂ | 247.33 | Piperidinyl | Basic amine, improved solubility in acid |
| Benzofuranone Derivative | C₂₄H₂₂O₄ | 374.43 | Bis(hydroxy-dimethylphenyl), benzofuranone | Rigid structure, high thermal stability |
Biological Activity
2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is an organic compound notable for its unique structural features, including a sulfinyl group and a fluorophenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound can be described by its IUPAC name: 2-(4-fluorophenyl)sulfinyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone. Its molecular formula is , and it has a molecular weight of 320.35 g/mol. The presence of the sulfinyl group allows for various chemical reactions, including oxidation and reduction processes.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-fluorobenzene and a sulfinylating agent.
- Reaction Conditions : Catalysts are often used under controlled temperature and pressure to optimize yield.
- Purification : Techniques such as crystallization and chromatography are employed to achieve high purity levels.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfinyl compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in vitro. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
The mechanism of action appears to involve the modulation of enzyme activity through binding interactions with specific targets:
- Enzyme Inhibition : The sulfinyl group may interact with enzymes involved in inflammatory pathways, leading to reduced activity .
- Receptor Binding : The compound may also bind to receptors that regulate cellular responses to stress and inflammation .
Case Studies
Several case studies have documented the biological effects of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, and how can sulfoxide formation be controlled?
- Methodological Answer : The sulfinyl group is prone to oxidation state variability. A stepwise approach is recommended:
Ketone Formation : Start with 4-hydroxy-3,5-dimethylacetophenone (synthesis methods in ) and react with a 4-fluorophenyl thiol precursor.
Sulfoxidation : Use mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–4°C to selectively form the sulfoxide while minimizing overoxidation to sulfone derivatives. Monitor reaction progress via TLC or HPLC .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : 1H NMR can identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl and phenolic groups) and methyl groups (δ 2.1–2.5 ppm). 13C NMR distinguishes carbonyl (δ ~200 ppm) and sulfinyl (δ ~55 ppm) carbons. 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR : A broad peak at ~3200–3400 cm⁻¹ confirms the phenolic -OH, while S=O stretching at ~1030–1060 cm⁻¹ verifies the sulfinyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ~332.1) and fragmentation patterns .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- pH Sensitivity : The phenolic -OH group may deprotonate at pH > 8, altering solubility and reactivity. Use buffered solutions (pH 6–7.5) during biological assays.
- Thermal Stability : Differential scanning calorimetry (DSC) in shows related fluorophenyl ketones decompose above 150°C. Store the compound at –20°C in amber vials to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Docking Studies : Use the crystal structure of target proteins (e.g., EGFR or COX-2) and input the compound’s 3D structure (generated from the InChIKey in ) into AutoDock Vina. Optimize force fields for sulfinyl and phenolic moieties.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess hydrogen bonding (e.g., phenolic -OH with catalytic residues) and hydrophobic interactions (fluorophenyl group) .
Q. How can contradictory reports about its anticancer activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) to identify IC50 variability.
- Purity Verification : Use HPLC-UV/HRMS to rule out impurities (e.g., sulfone byproducts) as contributors to inconsistent bioactivity .
- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) from treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. proliferation) .
Q. What experimental designs address stereochemical challenges in synthesizing the sulfinyl group’s enantiomers?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., menthol-based catalysts) during sulfoxidation or employ preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
- Circular Dichroism (CD) : Confirm enantiomeric excess (>95%) by comparing CD spectra with known standards.
- Biological Relevance : Test both enantiomers in enzyme inhibition assays to determine stereospecific activity .
Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices (using Gaussian 16) to identify electrophilic sites. The fluorine atom’s electron-withdrawing effect polarizes the sulfinyl group, enhancing reactivity at the carbonyl carbon.
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) via stopped-flow UV-Vis spectroscopy. Compare rate constants with non-fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Screening : Use a shake-flask method with HPLC quantification. The phenolic -OH increases solubility in polar solvents (e.g., DMSO, ethanol), while the fluorophenyl group enhances lipophilicity.
- QSAR Modeling : Develop quantitative structure-activity relationship models incorporating Hansen solubility parameters (δd, δp, δh) to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
